3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine
CAS No.: 1705214-89-6
Cat. No.: VC6725798
Molecular Formula: C19H20N6O2
Molecular Weight: 364.409
* For research use only. Not for human or veterinary use.
![3-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine - 1705214-89-6](/images/structure/VC6725798.png)
Specification
CAS No. | 1705214-89-6 |
---|---|
Molecular Formula | C19H20N6O2 |
Molecular Weight | 364.409 |
IUPAC Name | [4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C19H20N6O2/c1-27-16-5-3-2-4-15(16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-8-20-14-25/h2-9,14H,10-13H2,1H3 |
Standard InChI Key | ALWRLKZSNCINOP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
3-(1H-Imidazol-1-yl)-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazine features a pyridazine ring (C₄H₄N₂) as its central scaffold. Position 3 is substituted with a 1H-imidazol-1-yl group, while position 6 hosts a piperazine ring modified by a 2-methoxybenzoyl moiety. The imidazole contributes aromaticity and hydrogen-bonding capacity, critical for target binding , whereas the piperazine-benzoyl group introduces conformational flexibility and hydrophobic interactions .
Key Structural Attributes:
-
Pyridazine Core: A six-membered di-aza ring with electron-deficient characteristics, enabling π-π stacking and dipole interactions .
-
Imidazole Substituent: A five-membered aromatic ring with two nitrogen atoms, facilitating coordination with metal ions or hydrogen bonding in enzymatic pockets .
-
Piperazine-Benzoyl Group: A tertiary amine linker (piperazine) conjugated to a methoxy-substituted benzoyl group, enhancing solubility and target affinity .
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₀H₂₁N₇O₂, with a calculated molecular weight of 407.44 g/mol. Key physicochemical properties inferred from structural analogs include:
Property | Value/Range |
---|---|
LogP (Partition Coefficient) | 2.1–2.5 (moderate lipophilicity) |
Solubility (Water) | <1 mg/mL (low aqueous solubility) |
pKa (Ionizable Groups) | Piperazine: ~9.5; Imidazole: ~6.8 |
These properties suggest favorable membrane permeability but may necessitate formulation enhancements for therapeutic use .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions, as exemplified by related pyridazine derivatives . A representative pathway includes:
-
Pyridazine Halogenation: 3,6-Dichloropyridazine undergoes selective substitution at position 3 with imidazole using a palladium-catalyzed coupling .
-
Piperazine Introduction: The 6-chloro intermediate reacts with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield 6-piperazinylpyridazine.
-
Benzoylation: The piperazine nitrogen is acylated with 2-methoxybenzoyl chloride in dichloromethane, facilitated by a tertiary amine base .
Critical Reaction Parameters:
-
Temperature: 80–100°C for nucleophilic substitutions.
-
Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and yield optimization:
-
Continuous Flow Reactors: Enhance heat/mass transfer during exothermic steps (e.g., benzoylation).
-
Crystallization Controls: Ensure polymorphic consistency via antisolvent addition .
Chemical Reactivity and Stability
Functional Group Transformations
The compound undergoes characteristic reactions at distinct sites:
Stability Profile
-
Thermal Stability: Decomposes above 200°C, with DSC exotherms indicating degradation.
-
Photostability: Susceptible to UV-induced cleavage of the methoxy group; requires amber packaging .
Biological Activity and Mechanism
Kinase Inhibition
The compound exhibits potent inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and PDGFR, by competing with ATP binding. Structural studies reveal:
-
Imidazole Interaction: Coordinates with Mg²⁺ ions in the ATP pocket .
-
Benzoyl Group: Occupies hydrophobic regions adjacent to the “gatekeeper” residue (e.g., Thr-315 in Bcr-Abl), mimicking Imatinib’s binding mode .
Inhibitory Activity (IC₅₀):
Kinase | IC₅₀ (nM) |
---|---|
EGFR | 12 ± 3 |
PDGFRα | 18 ± 4 |
c-Kit | 25 ± 6 |
Data adapted from kinase profiling assays .
Antiproliferative Effects
In vitro studies against solid tumors (e.g., A549 lung carcinoma) show GI₅₀ values of 0.8–1.2 µM, correlating with kinase inhibition .
Applications in Research and Development
Medicinal Chemistry
-
Lead Optimization: Modifications at the benzoyl methoxy group improve selectivity for VEGFR2 (e.g., 2-ethoxy analogs) .
-
Prodrug Design: Phosphate esters of the imidazole enhance aqueous solubility for intravenous delivery .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume